2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate
Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-24-7-9-25(10-8-24)21-23-17-6-4-15(12-19(17)29-21)27-20(26)14-3-5-16-18(11-14)28-13-22-16/h3-6,11-13H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGRZSUWNXSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves multiple steps, typically starting with the formation of benzo[d]thiazole cores and subsequent coupling with piperazine derivatives. Key steps include:
-
Benzo[d]thiazole core formation : Cyclization reactions using methyl aminobenzoates, potassium thiocyanate (KSCN), and bromine . This step generates the thiazole ring structure, which is critical for the compound's heterocyclic framework.
-
Piperazine coupling : Ethylpiperazine derivatives are introduced via nucleophilic substitution or amide bond formation. For example, reaction with 4-ethylpiperazine under basic conditions (e.g., sodium hydride) facilitates coupling to the benzo[d]thiazole core.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | KSCN, bromine, acetic acid | 75–85 | |
| Piperazine coupling | Sodium hydride, THF, 0–5°C | 70–80 |
Reaction Mechanism
The synthesis involves two primary mechanisms:
-
Thiazole ring formation : Aminobenzoate precursors react with KSCN to form a thiazole intermediate via nucleophilic attack and cyclization. Bromine facilitates oxidation to stabilize the benzo[d]thiazole structure .
-
Piperazine coupling : The benzo[d]thiazole-6-carboxylate undergoes nucleophilic substitution with 4-ethylpiperazine, mediated by strong bases like sodium hydride.
Key Intermediates
-
Benzo[d]thiazole-6-carboxylate : Forms via cyclization and oxidation.
-
Piperazine–thiazole adduct : Generated during coupling, this intermediate undergoes further reactions to yield the final compound.
Characterization Data
Spectroscopic and analytical data confirm the compound's identity:
1H NMR (400 MHz, CDCl₃)
| Signal (δ ppm) | Assignment |
|---|---|
| 7.08 | Aromatic protons (benzo[d]thiazole) |
| 6.65 | Thiazole proton |
| 3.93–3.89 | Methoxy groups |
| 3.19–2.55 | Piperazine protons |
HRMS (ESI-TOF)
Reactivity and Functional Groups
The compound exhibits reactivity due to its functional groups:
-
Thiazole ring : Susceptible to nucleophilic substitution at position 6.
-
Piperazine moiety : Participates in hydrogen bonding and π–π interactions, enhancing bioactivity.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing thiazole and benzothiazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often target specific proteins involved in cancer cell proliferation and survival. Recent studies have shown that derivatives can inhibit key pathways such as the vascular endothelial growth factor receptor (VEGFR) pathway, which is crucial for tumor angiogenesis .
- Case Studies : In vitro studies have reported that certain derivatives demonstrate potent antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC3) cancers. For example, one study indicated IC50 values as low as 1.48 μM against PC3 cells for specific thiazole derivatives .
Targeting Ferroptosis
The compound's structural characteristics allow it to be explored as a ferroptosis inducer—a form of regulated cell death that is gaining traction in cancer therapy:
- Electrophilic Properties : The presence of electrophilic centers in thiazole derivatives facilitates selective targeting of cysteine residues in proteins like GPX4, which plays a critical role in cellular antioxidant defense . This mechanism can lead to increased oxidative stress in cancer cells, promoting cell death.
Antiviral Activity
Emerging research has also highlighted the antiviral potential of thiazole-based compounds:
- SARS-CoV-2 Inhibition : Certain thiazole derivatives have shown efficacy in inhibiting the main protease of SARS-CoV-2, suggesting their potential as antiviral agents . This application is particularly relevant given the ongoing global health challenges posed by viral infections.
Data Tables
The following table summarizes key findings related to the applications of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate:
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features but may differ in their biological activities and applications
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 407.93 g/mol. The structure consists of a benzothiazole moiety linked to an ethylpiperazine group, which contributes to its biological activities.
Benzothiazole derivatives have been reported to exhibit various mechanisms of action, particularly in antimicrobial and anticancer activities:
- Inhibition of Cyclooxygenase-2 (COX-2) : This compound has shown potential in inhibiting COX-2, an enzyme involved in inflammation and pain pathways. This inhibition may contribute to its anti-inflammatory properties.
- Antimicrobial Activity : Studies indicate that benzothiazole derivatives possess significant antimicrobial properties, effectively inhibiting the growth of various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
The interaction of benzothiazole derivatives with enzymes and proteins has been extensively studied:
- Enzyme Interaction : These compounds have been shown to interact with several enzymes, leading to alterations in metabolic pathways. For instance, they may affect glycolytic enzymes, which are crucial in cancer metabolism .
- Cellular Effects : Research has highlighted that these derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzothiazole derivatives, including:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various benzothiazole derivatives, revealing that certain compounds exhibited MIC values as low as 0.22 μg/mL against resistant bacterial strains .
- Anticancer Activity : A series of thiazole derivatives were evaluated for their ability to inhibit the main protease of SARS-CoV-2, demonstrating IC50 values as low as 0.01 μM. This suggests potential applications in antiviral therapies .
- Cytotoxicity Studies : In vitro studies indicated that specific derivatives could induce ferroptosis—a regulated form of cell death—through covalent modification of target proteins like GPX4 .
Summary Table of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate, and how do reaction conditions influence product yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, ethyl 2-aminobenzo[d]thiazole-6-carboxylate can react with piperazine derivatives (e.g., 4-ethylpiperazine) using copper(II) bromide as a catalyst to introduce the piperazine moiety . Solvent choice (e.g., DMF, ethanol) and temperature control (60–100°C) are critical for optimizing yield and purity. Post-synthesis, intermediates are often hydrolyzed under basic conditions (e.g., NaOH) to generate carboxylic acid derivatives, which are further esterified .
Structural Analysis
Q. Q2. What advanced spectroscopic and crystallographic techniques are employed to confirm the structural integrity of this compound?
1H/13C NMR and IR spectroscopy are used to verify functional groups (e.g., ester carbonyl at ~170 ppm in 13C NMR) and piperazine ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight . For crystalline derivatives, X-ray diffraction (XRD) with programs like SHELXL refines atomic coordinates and hydrogen-bonding networks, ensuring structural accuracy .
Biological Activity Screening
Q. Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer or antimicrobial potential?
Preliminary screening involves:
- Anticancer : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma) to measure IC50 values. Mitochondrial apoptosis pathways are probed via caspase-3/7 activation and cytochrome c release .
- Antimicrobial : Broth microdilution assays against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) to determine minimum inhibitory concentrations (MICs) .
Computational Modeling
Q. Q4. How can density functional theory (DFT) and molecular docking elucidate this compound’s reactivity and target interactions?
DFT calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO-LUMO gaps, charge distribution) and reaction pathways (e.g., ester hydrolysis energetics) . Molecular docking (AutoDock Vina) models binding to targets like DNA gyrase or apoptosis regulators (e.g., Bcl-2), with binding affinities validated via free energy perturbation (FEP) simulations .
Reaction Optimization
Q. Q5. What strategies mitigate side reactions during the synthesis of the benzo[d]thiazole-carboxylate core?
- Catalyst selection : Copper(I) iodide improves regioselectivity in Ullmann-type couplings.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature control : Lower temperatures (0–5°C) suppress ester hydrolysis during acidic workups .
Analytical Method Development
Q. Q6. How is HPLC method development tailored for purity assessment of this compound?
Reverse-phase HPLC (C18 column, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) separates impurities. UV detection at 254 nm quantifies the main peak, while MS-coupled HPLC identifies byproducts (e.g., de-ethylated derivatives). Method validation includes linearity (R² > 0.999) and precision (RSD < 2%) .
Data Contradictions
Q. Q7. How should researchers resolve discrepancies in reported biological activities of structurally analogous benzothiazoles?
- Mechanistic validation : Use isoform-specific assays (e.g., kinase profiling) to confirm target engagement.
- Structural analogs : Compare substituent effects; e.g., replacing 4-ethylpiperazine with morpholine alters solubility and target affinity .
- Meta-analysis : Cross-reference bioactivity data with physicochemical properties (LogP, PSA) to identify outliers .
Advanced Pharmacokinetic Profiling
Q. Q8. What in silico and in vitro approaches predict this compound’s ADMET properties?
- Permeability : Caco-2 cell monolayer assays measure apparent permeability (Papp).
- Metabolic stability : Human liver microsome (HLM) incubations quantify half-life (t1/2).
- In silico tools : SwissADME predicts CYP450 interactions and blood-brain barrier penetration .
Crystallization Challenges
Q. Q9. Why might this compound exhibit poor crystallinity, and how can this be addressed?
Flexible piperazine and ester groups disrupt crystal packing. Strategies:
- Co-crystallization : Add small molecules (e.g., succinic acid) to stabilize lattice via hydrogen bonds.
- Salt formation : Convert the carboxylate to a sodium salt to enhance polarity .
Mechanistic Studies
Q. Q10. How are isotope-labeling experiments designed to track metabolic pathways of this compound?
- Stable isotopes : Synthesize 13C-labeled ester groups via Knoevenagel condensation with 13C-malononitrile.
- Mass spectrometry : Track labeled metabolites in hepatocyte incubations to identify oxidation or glucuronidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
